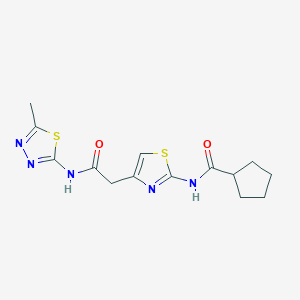
N-(4-(2-((5-metil-1,3,4-tiadiazol-2-il)amino)-2-oxoethyl)tiazol-2-il)ciclopentanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C14H17N5O2S2 and its molecular weight is 351.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El grupo 1,3,4-tiadiazol es conocido por su potencial como agente anticancerígeno. Puede interrumpir los procesos de replicación del ADN, inhibiendo así la replicación de las células cancerosas. Esto hace que los derivados de este compuesto sean candidatos para diseñar nuevos agentes antitumorales .
Aplicaciones Antimicrobianas y Antifúngicas
Los compuestos con la estructura 1,3,4-tiadiazol han mostrado una amplia gama de actividades terapéuticas, incluyendo propiedades antimicrobianas y antifúngicas. Esto se debe a su capacidad para interferir con la replicación de células bacterianas y fúngicas .
Propiedades Anticonvulsivas
Las modificaciones en el grupo 1,3,4-tiadiazol han dado como resultado derivados que exhiben propiedades anticonvulsivas. Estos compuestos son efectivos y poseen menor toxicidad, lo que los hace adecuados para una mayor exploración como medicamentos antiepilépticos .
Rendimiento de Tinción en Textiles
Los derivados del tiadiazol se han utilizado en la síntesis de tintes para aplicaciones textiles. Su estructura química permite la creación de diversos tintes con diferentes propiedades, mejorando el rendimiento de la tinción en tejidos como el nylon .
Actividades Biológicas
Los derivados del tiazol se encuentran en muchos compuestos biológicamente activos. Se ha observado que poseen varias actividades biológicas, como antihipertensivas, antiinflamatorias, antibacterianas, anti-VIH e incluso antitumorales y citotóxicas .
Acción Antibacteriana
Las pruebas preliminares han demostrado que ciertos derivados pueden exhibir una acción antibacteriana moderada contra diversas cepas bacterianas, lo que indica un posible uso en el desarrollo de nuevos fármacos antibacterianos .
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, like this one, have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have potential anticancer, anticonvulsant, and antimicrobial effects .
Análisis Bioquímico
Biochemical Properties
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting cytotoxic properties against cancer cells . The interaction between N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and disruption of cellular processes .
Cellular Effects
The effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting key enzymes involved in DNA replication, it can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can modulate the expression of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes involved in DNA replication, leading to their inhibition and subsequent disruption of cellular processes . Additionally, it can activate or inhibit specific signaling pathways, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can lead to sustained inhibition of DNA replication and induction of apoptosis in cancer cells . The compound’s stability in different experimental conditions can vary, affecting its overall efficacy .
Dosage Effects in Animal Models
The effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, it can induce toxic or adverse effects, including damage to healthy tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . The interactions between N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide and metabolic enzymes are critical for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport mechanisms and distribution patterns of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells can affect its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-8-18-19-14(23-8)16-11(20)6-10-7-22-13(15-10)17-12(21)9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H,15,17,21)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPIZVDRWGMLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
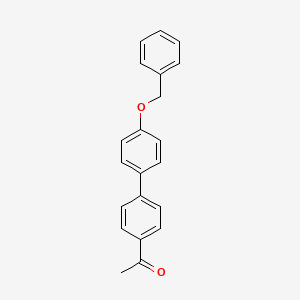
![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2587584.png)
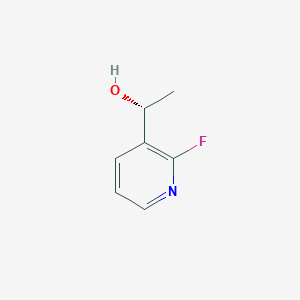
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)
![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)
![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)
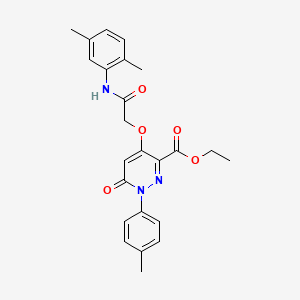
![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)

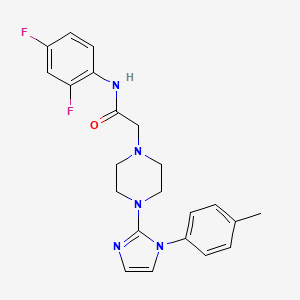
![N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2587596.png)
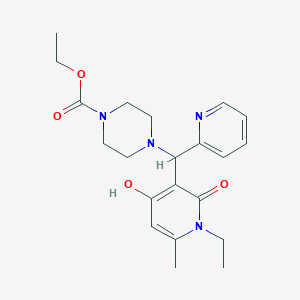
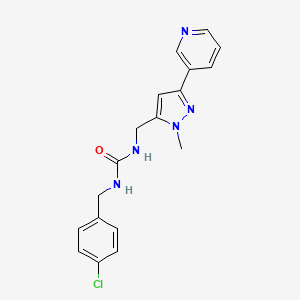
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)
